molecular formula C7H8N4S B15240954 1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine

1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine

Cat. No.: B15240954
M. Wt: 180.23 g/mol
InChI Key: HYNXTWKPIROJSH-UHFFFAOYSA-N
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Description

1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that combines a thiophene ring with a triazole ring Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while triazole is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles.

    Substitution: Both the thiophene and triazole rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted thiophene or triazole derivatives.

Scientific Research Applications

1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used as a probe to study biological processes involving sulfur and nitrogen heterocycles.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, enhancing binding affinity.

Comparison with Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene ring structure.

    Triazole derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole share the triazole ring structure.

Uniqueness: 1-(Thiophen-3-ylmethyl)-1H-1,2,3-triazol-4-amine is unique due to the combination of the thiophene and triazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)triazol-4-amine

InChI

InChI=1S/C7H8N4S/c8-7-4-11(10-9-7)3-6-1-2-12-5-6/h1-2,4-5H,3,8H2

InChI Key

HYNXTWKPIROJSH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=C(N=N2)N

Origin of Product

United States

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